Oleoyl-L-carnitine-d3 Hydrochloride
Description
Significance of L-Carnitine and Acylcarnitines in Cellular Bioenergetics
L-carnitine and its acylated derivatives, known as acylcarnitines, are pivotal to cellular energy production. nih.gov L-carnitine, a small, water-soluble molecule derived from the amino acids lysine (B10760008) and methionine, is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. nih.govnih.govyoutube.com This transport mechanism is facilitated by a series of enzymes, including carnitine palmitoyltransferase I (CPT-I) on the outer mitochondrial membrane and carnitine palmitoyltransferase II (CPT-II) on the inner mitochondrial membrane. asu.edu
Acylcarnitines are formed when a fatty acid is esterified to L-carnitine. exlibrisgroup.com This process not only facilitates energy production but also serves to buffer the ratio of free coenzyme A (CoA) to acyl-CoA within the mitochondria. exlibrisgroup.com By converting acyl-CoAs to acylcarnitines, the cell can prevent the accumulation of potentially toxic levels of acyl-CoAs and maintain a pool of free CoA necessary for other metabolic processes. The profile of acylcarnitines in a cell or biological fluid can therefore provide a snapshot of the metabolic state, reflecting the balance between fatty acid supply and oxidation. exlibrisgroup.com
Overview of Research Trajectories for Oleoyl-L-carnitine and its Deuterated Analog
Research involving Oleoyl-L-carnitine and its deuterated analog has primarily focused on its role as a biomarker and its function in various physiological and pathological states.
Key Research Areas:
Cardiovascular Disease: Elevated plasma levels of long-chain acylcarnitines, including Oleoyl-L-carnitine, have been associated with an increased risk of cardiovascular mortality in patients with chronic kidney disease and those on hemodialysis. caymanchem.comcaymanchem.com
Metabolic Disorders: The study of acylcarnitine profiles, including Oleoyl-L-carnitine, is crucial in the diagnosis and monitoring of inborn errors of metabolism, particularly fatty acid oxidation disorders. nih.gov
Neurological Function: Oleoyl-L-carnitine has been identified as an inhibitor of the glycine (B1666218) transporter 2 (GlyT2), suggesting a potential role in neurotransmission. caymanchem.com
Analytical Method Development: Oleoyl-L-carnitine-d3 hydrochloride is widely used as an internal standard in the development and validation of analytical methods, primarily liquid chromatography-mass spectrometry (LC-MS), for the quantification of Oleoyl-L-carnitine in biological matrices. bertin-bioreagent.comcaymanchem.com These methods are essential for advancing research in the aforementioned areas.
The use of deuterated standards like this compound has significantly improved the reliability and accuracy of these research findings, enabling a more precise understanding of the metabolic pathways involving long-chain acylcarnitines.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₄₅D₃NO₄ · Cl |
| Molecular Weight | 465.1 g/mol caymanchem.com |
| Synonyms | CAR 18:1-d3, C18:1 Carnitine-d3, L-Carnitine oleoyl (B10858665) ester-d3 caymanchem.com |
| Purity | ≥99% deuterated forms (d₁-d₃) caymanchem.com |
| Appearance | Solid bioscience.co.uk |
Properties
Molecular Formula |
C₂₅H₄₅D₃ClNO₄ |
|---|---|
Molecular Weight |
465.12 |
Synonyms |
(2R)-3-Carboxy-N,N,N-trimethyl-2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-,1-propanaminium-d3 inner salt Hydrochloride; _x000B_[R-(Z)]-3-Carboxy-N,N,N-trimethyl-2-[(1-oxo-9-octadecenyl)oxy]-1-propanaminium-d3 inner salt Hydrochloride; (2R)-3-Carboxy-N,N,N-trimeth |
Origin of Product |
United States |
Analytical Methodological Advancements Utilizing Oleoyl L Carnitine D3 Hydrochloride
Quantitative Analysis of Acylcarnitine Species via Mass Spectrometry
Mass spectrometry (MS) has become the gold standard for the quantitative analysis of acylcarnitines due to its high sensitivity and selectivity. sigmaaldrich.com Coupled with liquid chromatography (LC), this technique allows for the separation and detection of a wide array of acylcarnitine species, even those present at very low concentrations in complex biological samples. nih.gov Quantitative methods are typically achieved by monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM), which provides excellent specificity. restek.com
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols
Robust LC-MS/MS methods have been extensively developed for the comprehensive quantification of acylcarnitines. nih.gov These protocols often involve separation using reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) columns. sigmaaldrich.complos.org For instance, a rapid 9-minute analysis using a Raptor ARC-18 column can chromatographically separate 25 underivatized acylcarnitines, including critical isobaric compounds that cannot be distinguished by mass alone. restek.com
Method validation demonstrates high sensitivity with excellent accuracy and precision in biological matrices like plasma and tissue. nih.gov The sample preparation is often streamlined, sometimes involving a simple protein precipitation step with methanol, which enables high-throughput analysis. acs.org Derivatization is often not required, which simplifies the workflow; however, in some cases, butylation can be used to increase ionization efficiency. nih.govsigmaaldrich.com The entire analytical run time, including re-equilibration, can be as short as 9 minutes or extend to around 22 minutes for more comprehensive separations. nih.govrestek.com
| Parameter | Example Condition | Reference |
|---|---|---|
| Chromatography | Raptor ARC-18 (100 x 2.1 mm, 2.7 µm) | restek.com |
| Mobile Phase A | 0.1% Formic acid in water | nih.gov |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | restek.com |
| Total Run Time | 9-22 minutes | nih.govrestek.com |
Role of Deuterated Standards in Mitigating Matrix Effects and Enhancing Accuracy
A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components in a complex sample (like plasma or urine) interfere with the ionization of the target analyte, causing ion suppression or enhancement. nih.govrsc.org This phenomenon can severely compromise the accuracy and reliability of quantitative results. rsc.org
To overcome this, stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are employed. researchgate.net Oleoyl-L-carnitine-d3 Hydrochloride is a deuterated analog of Oleoyl-L-carnitine and serves as an ideal internal standard for its quantification. caymanchem.com Because the SIL-IS is chemically almost identical to the analyte, it exhibits the same behavior during sample extraction, chromatographic separation, and ionization. researchgate.netnih.gov Any signal suppression or enhancement caused by the matrix affects both the analyte and the internal standard equally. By calculating the ratio of the analyte signal to the known concentration of the internal standard, the matrix effect is corrected, leading to highly accurate and precise quantification. researchgate.netresearchgate.net The use of deuterated standards like ²H9-carnitine, ²H3-hexanoylcarnitine, and ²H3-stearoylcarnitine has been shown to correct matrix effects to within 87.8–103%. researchgate.net
Applications in Metabolomics and Lipidomics for Acylcarnitine Profiling
Acylcarnitine profiling is a cornerstone of metabolomics and lipidomics, providing a window into the state of fatty acid and amino acid metabolism. nih.gov Alterations in these profiles are associated with numerous inborn errors of metabolism, as well as complex diseases like diabetes, cardiovascular conditions, and certain cancers. nih.govnih.govfrontiersin.org Therefore, the accurate measurement of a broad spectrum of acylcarnitines is critical for biomarker discovery and understanding disease pathophysiology. nih.gov
Targeted Acylcarnitine Quantification in Biological Matrices
Targeted metabolomics focuses on the precise measurement of a predefined set of metabolites. In the context of acylcarnitine analysis, researchers use validated LC-MS/MS methods to quantify dozens of specific acylcarnitine species in various biological matrices. nih.govacs.org This approach is routinely applied to:
Plasma/Serum: Used for newborn screening and diagnosing metabolic disorders, where abnormal acylcarnitine patterns are indicative of specific enzyme deficiencies. testcatalog.org
Urine: Provides a non-invasive way to assess acylcarnitine excretion and can reveal metabolic disturbances. nih.gov
Tissues: Analysis of tissue samples, such as from the liver or muscle, gives direct insight into metabolic processes within specific organs. nih.gov
Cerebrospinal Fluid (CSF): Used to investigate metabolic changes associated with neurological diseases and central nervous system cancers. nih.govfrontiersin.org
| Acylcarnitine Class | Example Species | Common Biological Matrices | Reference |
|---|---|---|---|
| Short-Chain | Acetylcarnitine (C2), Propionylcarnitine (C3) | Plasma, Urine, CSF, Tissues | nih.govnih.govnih.gov |
| Medium-Chain | Octanoylcarnitine (C8), Decanoylcarnitine (C10) | Plasma, Urine, Tissues | nih.govnih.gov |
| Long-Chain | Palmitoylcarnitine (C16), Oleoylcarnitine (C18:1) | Plasma, Tissues, CSF | nih.govnih.gov |
| Odd-Numbered Chain | Pentadecanoyl-carnitine (C15:0) | Plasma, Tissues | nih.gov |
Methodological Considerations for High-Throughput Analysis
Large-scale clinical and epidemiological studies require methods that are not only accurate but also rapid and cost-effective. nih.gov This has driven the development of high-throughput acylcarnitine analysis. Key considerations include:
Automation: Fully automated workflows, integrating sample preparation with the LC-MS system, can significantly increase throughput, allowing for the analysis of over 100 samples per day. nih.gov
Simplified Sample Preparation: Minimizing sample handling steps, such as using simple protein precipitation without derivatization, reduces time and potential for error. acs.org
Rapid Chromatography: The use of modern UHPLC (Ultra-High-Performance Liquid Chromatography) systems and advanced column chemistries enables very fast separation times, often under 10 minutes, without compromising the separation of critical isomers. restek.com
Direct Analysis Techniques: Methods like paper spray mass spectrometry allow for the direct and quantitative analysis of acylcarnitines from dried blood or serum spots with minimal sample pretreatment, paving the way for rapid screening. nih.gov
These advancements are crucial for making large-scale metabolomic studies feasible and for applications like newborn screening, where timely results are essential. sigmaaldrich.com
Biochemical Roles and Metabolic Interplay of Oleoyl L Carnitine
Integration within Fatty Acid Beta-Oxidation Pathways
Fatty acid beta-oxidation is a multi-step process that breaks down fatty acids to produce energy. aocs.org Long-chain fatty acids are a major energy source for tissues such as the heart and skeletal muscle, especially during periods of fasting. nih.gov
The inner mitochondrial membrane is impermeable to long-chain fatty acids. nih.govresearchgate.net To overcome this barrier, a specialized transport system known as the carnitine shuttle is utilized. researchgate.netutah.edu This process begins in the cytoplasm where long-chain fatty acids are activated by the addition of a coenzyme A (CoA) molecule, forming long-chain acyl-CoAs. aocs.orgquora.com
On the outer mitochondrial membrane, the enzyme carnitine palmitoyltransferase I (CPT1) catalyzes the transfer of the acyl group from acyl-CoA to carnitine, forming acylcarnitine, such as oleoyl-L-carnitine. aocs.orgresearchgate.net This newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the mitochondrial matrix by a carrier protein called carnitine-acylcarnitine translocase (CACT). researchgate.netquora.com
Once inside the mitochondrial matrix, the enzyme carnitine palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane, reverses the process. researchgate.netutah.edu CPT2 transfers the acyl group from acylcarnitine back to a CoA molecule, reforming acyl-CoA. researchgate.net The free carnitine is then transported back to the cytoplasm by CACT to be reused. researchgate.net The regenerated acyl-CoA is now available to enter the beta-oxidation pathway, where it is broken down into two-carbon acetyl-CoA units, which then enter the citric acid cycle to generate ATP. aocs.orgnih.gov
Regulation of Cellular Energy Homeostasis
Oleoyl-L-carnitine and the carnitine shuttle system are integral to maintaining the balance of energy production and utilization within the cell. nih.govresearchgate.net
The transport of long-chain fatty acids into the mitochondria is a critical regulatory point for fatty acid oxidation. nih.gov By controlling the availability of acyl-CoAs in the mitochondrial matrix, the carnitine shuttle directly influences the rate of beta-oxidation and subsequent ATP production. nih.gov L-carnitine has been shown to protect mitochondria by preventing the accumulation of long-chain acyl-CoAs, which can be damaging to mitochondrial membranes. nih.govnih.gov It also helps maintain the ratio of free CoA to acyl-CoA, which is important for the function of various metabolic enzymes. nih.gov
Cellular energy metabolism involves a complex interplay between the breakdown of fats and carbohydrates. researchgate.net The regulation of the carnitine shuttle is a key point of this cross-talk. When glucose levels are high, the production of malonyl-CoA, a key molecule in fatty acid synthesis, is increased. Malonyl-CoA inhibits CPT1, thereby reducing the transport of fatty acids into the mitochondria for oxidation and favoring the storage of fatty acids. aocs.org Conversely, during fasting or in conditions of low glucose, CPT1 activity is increased, promoting fatty acid oxidation as the primary energy source. nih.gov Studies have also suggested that the acetyl group for acetyl-L-carnitine formation in skeletal muscle may be primarily derived from glucose metabolism rather than fatty acid beta-oxidation. nih.gov In diabetic states, where glucose utilization is impaired, there is an over-reliance on fatty acid oxidation, which can be influenced by L-carnitine availability. nih.gov
Interactive Data Table: Key Enzymes and Transporters in Oleoyl-L-carnitine Metabolism
| Name | Location | Function |
| Carnitine Palmitoyltransferase I (CPT1) | Outer mitochondrial membrane | Converts long-chain acyl-CoA to long-chain acylcarnitine. aocs.orgresearchgate.net |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner mitochondrial membrane | Transports acylcarnitine into the matrix and carnitine out. researchgate.netquora.com |
| Carnitine Palmitoyltransferase II (CPT2) | Inner mitochondrial membrane | Converts long-chain acylcarnitine back to long-chain acyl-CoA. researchgate.netutah.edu |
| Acyl-CoA Synthetase | Cytoplasm | Activates fatty acids by adding a CoA group. aocs.orgquora.com |
Enzymatic and Transporter Mediated Interactions of Oleoyl L Carnitine
Modulation of Carnitine Acyltransferases (CATs) Activity
Carnitine acyltransferases are a family of enzymes crucial for cellular energy metabolism, specifically in the oxidation of fatty acids. proteopedia.org They catalyze the reversible transfer of acyl groups from coenzyme A (CoA) to L-carnitine, a process essential for transporting fatty acids across mitochondrial membranes. nih.govyoutube.com
The carnitine palmitoyltransferase (CPT) system is comprised of two main enzymes, CPT1 and CPT2, which are essential for the transport of long-chain fatty acyl-CoAs into the mitochondrial matrix for β-oxidation. wikipedia.orgnih.gov CPT1, located on the outer mitochondrial membrane, converts long-chain fatty acyl-CoAs into their corresponding acylcarnitines, such as Oleoyl-L-carnitine. wikipedia.orgmdpi.com CPT2, located on the inner mitochondrial membrane, reverses this reaction, regenerating the fatty acyl-CoA within the matrix. mdpi.comnih.gov
Carnitine acyltransferases exhibit specificity based on the length of the acyl chain. proteopedia.org CPTs are specific for long-chain fatty acids, including oleic acid (an 18-carbon monounsaturated fatty acid). mdpi.com The transfer of the oleoyl (B10858665) group from Oleoyl-CoA to L-carnitine is a rate-limiting step for the oxidation of oleic acid in tissues with high fatty acid oxidative capacity, such as the heart and skeletal muscle. wikipedia.org While specific kinetic constants (Km and Vmax) for Oleoyl-L-carnitine are not always detailed separately from other long-chain acylcarnitines, the Km of CPT1 for L-carnitine can be influenced by dietary factors and tissue type, suggesting that carnitine availability can modulate the enzyme's activity. nih.govporkgateway.org Studies have shown that the Km for carnitine in liver CPT-I is in the range of 164-216 µmol/L, while in muscle it is around 480 µmol/L. nih.govporkgateway.org
The family of carnitine acyltransferases includes enzymes with varying substrate specificities and cellular locations.
| Enzyme | Abbreviation | Location(s) | Acyl Chain Specificity |
| Carnitine Acetyltransferase | CrAT | Mitochondrial Matrix, ER, Peroxisomes | Short-chain (e.g., acetyl) proteopedia.org |
| Carnitine Octanoyltransferase | CrOT | Peroxisomes | Medium-chain (e.g., octanoyl) nih.gov |
| Carnitine Palmitoyltransferase I | CPT1 | Outer Mitochondrial Membrane | Long-chain (e.g., palmitoyl, oleoyl) nih.govwikipedia.org |
| Carnitine Palmitoyltransferase II | CPT2 | Inner Mitochondrial Membrane | Long-chain (e.g., palmitoyl, oleoyl) nih.govnih.gov |
This table provides a summary of the major carnitine acyltransferases and their characteristics.
The carnitine acyltransferase system plays a vital role in maintaining the balance of the intracellular coenzyme A pool. researchgate.net By converting long-chain fatty acyl-CoAs into acylcarnitines, CATs regulate the ratio of acylated CoA (acyl-CoA) to free CoA. wikipedia.org This is metabolically significant because an accumulation of acyl-CoA can inhibit numerous metabolic pathways by sequestering the limited supply of free CoA.
The formation of Oleoyl-L-carnitine from Oleoyl-CoA liberates a molecule of CoA, which can then participate in other crucial reactions, such as the citric acid cycle. This buffering of the acyl-CoA/CoA ratio is essential for metabolic flexibility, allowing cells to switch between carbohydrate and fatty acid metabolism efficiently. nih.gov In disease states characterized by impaired fatty acid oxidation, the accumulation of long-chain acylcarnitines like Oleoyl-L-carnitine in plasma and tissues can be an indicator of a disturbed acyl-CoA/CoA balance. nih.govhmdb.canih.gov
Interaction with Glycine (B1666218) Transporters
Beyond its role in lipid metabolism, Oleoyl-L-carnitine has been identified as a potent modulator of neurotransmitter transporters, specifically the glycine transporters (GlyTs).
Extracellular glycine levels in the central nervous system are regulated by two transporter subtypes: GlyT1 and GlyT2. nih.govaups.org.au Research has unequivocally identified Oleoyl-L-carnitine as a potent and selective inhibitor of Glycine Transporter 2 (GlyT2). nih.govnih.govmedkoo.com
Electrophysiological studies on human GlyT1 and GlyT2 expressed in Xenopus laevis oocytes demonstrated that Oleoyl-L-carnitine inhibits glycine transport by GlyT2 with a half-maximal inhibitory concentration (IC₅₀) of 340 nM. nih.govnih.govsigmaaldrich.com This makes it significantly more potent—approximately 15-fold—than the previously known lipid inhibitor, N-arachidonyl-glycine. nih.gov The inhibition is characterized by a slow onset and a slow washout, suggesting a high-affinity interaction with the transporter. nih.gov Importantly, Oleoyl-L-carnitine is highly selective for GlyT2, with an IC₅₀ value for GlyT1 exceeding 10,000 nM. caymanchem.comcaymanchem.comcaymanchem.com The mechanism of inhibition has been determined to be non-competitive, indicating that Oleoyl-L-carnitine likely binds to an allosteric site rather than the glycine binding site itself. nih.govnih.gov
| Inhibitor | Target | IC₅₀ (nM) | Notes |
| Oleoyl-L-carnitine | GlyT2 | 340 nih.govnih.govsigmaaldrich.com | Potent, selective, non-competitive inhibitor. |
| Oleoyl-L-carnitine | GlyT1 | >10,000 caymanchem.comcaymanchem.com | Demonstrates high selectivity for GlyT2 over GlyT1. |
| N-arachidonyl-glycine | GlyT2 | ~5,100 | Used as a comparator; Oleoyl-L-carnitine is ~15x more potent. nih.gov |
This table summarizes the inhibitory potency of Oleoyl-L-carnitine on glycine transporters.
The potent and selective inhibition of GlyT2 by Oleoyl-L-carnitine is highly dependent on its specific molecular structure. Structure-activity relationship (SAR) studies have revealed that both the acyl tail and the carnitine headgroup are critical for its activity. nih.gov
Key findings from these studies include:
The Acyl Tail: The length and degree of unsaturation in the fatty acid chain are crucial. Neither L-carnitine nor oleic acid alone exhibits significant inhibitory activity at GlyT2, highlighting the necessity of the combined ester structure. nih.gov
The Head Group: The carnitine head group is also essential for the observed potency. nih.gov
Transporter Structure: A specific residue in the GlyT2 protein is a key determinant of sensitivity to Oleoyl-L-carnitine. Chimeric transporter studies, swapping domains between the sensitive GlyT2 and the insensitive GlyT1, pinpointed the extracellular loop 4 (EL4) as being critical for inhibition. nih.govelifesciences.orgresearchgate.net Further investigation through point mutations identified a single isoleucine residue at position 545 (I545) within EL4 of GlyT2 as the crucial element conferring this sensitivity. nih.govnih.govelifesciences.org Mutating this residue to the corresponding amino acid in GlyT1 (leucine) results in a transporter with reduced sensitivity to the lipid inhibitor. elifesciences.org
| Molecular Feature | Observation | Reference(s) |
| Oleoyl Tail | Required for activity; length and unsaturation are important. | nih.gov |
| L-carnitine Headgroup | Required for activity; L-carnitine alone is inactive. | nih.gov |
| GlyT2 Extracellular Loop 4 (EL4) | A key domain for determining sensitivity to inhibition. | nih.govelifesciences.orgresearchgate.net |
| GlyT2 Isoleucine Residue at Position 545 (I545) | A critical residue within EL4 that confers high sensitivity to Oleoyl-L-carnitine. | nih.govnih.govelifesciences.org |
This table outlines the key structural determinants for the inhibition of GlyT2 by Oleoyl-L-carnitine.
These findings suggest that Oleoyl-L-carnitine inhibits GlyT2 through a direct binding interaction, likely involving a binding pocket that includes the EL4 region of the transporter. elifesciences.orgnih.gov
Emerging Research Frontiers and Methodological Innovations
Multi-Omics Integration for Comprehensive Metabolic Phenotyping
The integration of multiple "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—is providing a holistic view of metabolic processes. This systems-biology approach allows researchers to connect genetic predispositions and environmental factors to metabolic outcomes. In the context of carnitine metabolism, multi-omics studies are revealing how genetic variations can influence the levels of different acylcarnitines, including oleoyl-L-carnitine.
For instance, research in prostate cancer has utilized multi-omics to identify specific metabolic alterations. nih.gov These studies have shown that integrating transcriptomics and metabolomics data can reveal enhanced lipid catabolism, which is associated with elevated concentrations of acylcarnitines. nih.gov Such comprehensive phenotyping helps in understanding the metabolic reprogramming that occurs in diseases and identifying potential biomarkers and therapeutic targets. nih.gov The power of multi-omics lies in its ability to provide a deeper understanding of the molecular changes underlying complex diseases than any single omics approach alone. nih.gov
Table 1: Key Findings from Multi-Omics Studies in Metabolic Research
| Research Area | Key Findings | Implication |
| Prostate Cancer | Integrated analysis of transcriptomics and metabolomics revealed enhanced lipid catabolism and elevated acyl-carnitine levels in certain phenotypes. nih.gov | Identification of novel therapeutic targets and metabolic signatures for clinical management. nih.gov |
| General Oncology | Multi-omics approaches offer new avenues for understanding metabolic changes during cancer progression and developing novel molecular biomarkers. nih.gov | Improved clinical management of cancer patients. nih.gov |
| Metabolic Disorders | Investigating the interplay between genes, proteins, and metabolites provides a comprehensive picture of metabolic dysregulation. | Deeper insights into the pathogenesis of metabolic diseases. |
Advanced Spectroscopic Techniques for Deuterated Compound Detection
The use of deuterated compounds like Oleoyl-L-carnitine-d3 Hydrochloride necessitates advanced spectroscopic techniques for their precise detection and quantification. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools, but newer methods are emerging to overcome their limitations. brightspec.com
Molecular rotational resonance (MRR) spectroscopy, for example, offers a powerful alternative for the site-specific monitoring of deuteration. brightspec.com Unlike MS, which cannot always distinguish between isotopomers of the same mass, and NMR, which often requires large sample sizes and complex analysis, MRR provides precise structural analysis. brightspec.com
Another significant advancement is the combination of stable isotope tracing with matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) imaging. nih.govnih.gov This technique allows for the visualization of the spatial distribution of isotopically labeled compounds within tissues. For example, studies using deuterium-labeled carnitine (d3-carnitine) have successfully mapped its uptake and conversion to d3-acetylcarnitine in mouse skeletal muscle, revealing how muscle contraction accelerates these processes. nih.govnih.gov
Table 2: Comparison of Advanced Spectroscopic Techniques
| Technique | Principle | Advantages for Deuterated Compounds | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and quantification capabilities. brightspec.com | May not distinguish between isotopomers of identical mass. brightspec.com |
| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information. | Requires larger sample quantities and complex data analysis. brightspec.com |
| Molecular Rotational Resonance (MRR) | Measures the rotational transitions of molecules in the gas phase. | Precise, site-specific deuteration monitoring. brightspec.com | Primarily applicable to gas-phase molecules. |
| MALDI-MS Imaging | Combines mass spectrometry with microscopy to map molecular distribution in tissues. nih.gov | Visualizes the spatial distribution of labeled compounds and their metabolites. nih.govnih.gov | Requires specialized instrumentation and expertise. |
Computational Modeling and Simulation of Carnitine Metabolism
Computational modeling and simulation are becoming indispensable tools for understanding the complex dynamics of metabolic networks. These models can integrate experimental data to predict metabolic fluxes and identify key regulatory points in pathways like carnitine metabolism.
Researchers have developed models that link carnitine metabolism with central carbon metabolism, such as glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov These models can simulate the effects of genetic modifications or changes in substrate availability on the production of L-carnitine and its derivatives. nih.gov For example, a model of Escherichia coli metabolism was used to understand and optimize L-carnitine production, revealing the importance of ATP production rates. nih.gov
Furthermore, machine learning approaches are being employed to build predictive models based on clinical and metabolic data. nih.gov For instance, a machine-learning model was developed to predict the effect of carnitine supplementation on body weight in patients with polycystic ovary syndrome. nih.gov These computational tools are powerful for generating hypotheses and guiding future experimental research.
Development of Novel Isotope-Labeled Probes for Targeted Research
The synthesis of novel isotope-labeled probes, such as this compound, is a critical area of development for targeted metabolic research. These probes serve as internal standards for accurate quantification in mass spectrometry-based analyses and as tracers to follow the metabolic fate of specific molecules. caymanchem.combertin-bioreagent.com
The strategic placement of stable isotopes like deuterium (B1214612) (²H or D) allows researchers to track the biotransformation of a compound without altering its fundamental chemical properties. The development of these probes is driven by the need to investigate specific metabolic pathways with high precision.
For example, the use of d3-carnitine has enabled researchers to monitor carnitine uptake and acetylation in skeletal muscle during contraction, providing new insights into muscle metabolism during exercise. nih.gov Similarly, the development of probes for other carnitine derivatives and related metabolites is ongoing, promising to further elucidate the intricate roles of carnitine in health and disease. The discovery of novel carnitine transporters, such as CT2 in human testis, also opens up new avenues for designing targeted probes to study tissue-specific carnitine transport and function. researchgate.net
Q & A
Q. What are the recommended protocols for preparing and handling Oleoyl-L-carnitine-d3 Hydrochloride in vitro studies?
- Methodological Answer: To ensure stability, dissolve this compound in ultrapure water (250 mg/mL) or phosphate-buffered saline (PBS; 100 mg/mL) using sonication for complete dissolution. Store lyophilized powder at -20°C in a moisture-free environment to prevent hydrolysis. For short-term use, solutions can be kept at 4°C for up to one month, but long-term storage requires aliquoting at -80°C to avoid freeze-thaw cycles .
Q. How is this compound utilized as an internal standard in lipid metabolism studies?
- Methodological Answer: Deuterated carnitine derivatives like this compound serve as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS). They compensate for matrix effects and ionization efficiency variations. For example, prepare calibration curves using a 1:1 ratio of deuterated to non-deuterated analytes, and employ multiple reaction monitoring (MRM) transitions specific to the compound’s fragmentation pattern (e.g., m/z transitions for oleoyl and deuterated moieties) .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer: LC-MS/MS with electrospray ionization (ESI) in positive ion mode is the gold standard. Optimize chromatographic separation using C18 columns and a gradient of acetonitrile/water with 0.1% formic acid. Validate the method by assessing limits of detection (LOD < 1 ng/mL) and quantification (LOQ < 5 ng/mL), and ensure inter-day precision (CV < 15%) .
Advanced Research Questions
Q. What experimental considerations are critical when designing isotope tracing studies with this compound to ensure accurate quantification of fatty acid oxidation?
- Methodological Answer:
- Isotopic Purity: Verify deuterium enrichment (>98%) via high-resolution mass spectrometry to avoid interference from natural isotopes.
- Matrix Effects: Use stable isotope-labeled internal standards (SIL-IS) to normalize extraction efficiency variations in plasma or tissue homogenates.
- Kinetic Modeling: Incorporate correction factors for deuterium’s kinetic isotope effects (KIE), which may slow β-oxidation rates by 5–10% compared to non-deuterated analogs .
Q. How should researchers address discrepancies in metabolic flux data when using deuterated vs. non-deuterated carnitine derivatives?
- Methodological Answer: Discrepancies often arise from deuterium’s impact on enzyme kinetics (e.g., acyl-CoA dehydrogenases). To resolve this:
- Validate findings with complementary techniques like radiolabeled [¹⁴C]-oleate tracing.
- Perform parallel experiments with non-deuterated controls to isolate isotope-specific effects.
- Use computational modeling to adjust flux rates based on KIE-adjusted substrate turnover .
Q. What methodological approaches validate the purity and stability of this compound under varying experimental conditions?
- Methodological Answer:
- Purity Assessment: Analyze via reverse-phase HPLC (≥95% purity) with UV detection at 210 nm. Confirm structural integrity using ¹H/¹³C NMR (e.g., absence of non-deuterated methyl peaks at δ 3.2 ppm).
- Stability Testing: Incubate the compound at 25°C, 4°C, and -20°C for 0–30 days. Monitor degradation by LC-MS/MS; acceptable stability is defined as <10% degradation over 14 days at 4°C.
- Fatty Acid Profiling: Follow pharmacopeial guidelines (e.g., USP 34) to quantify oleic acid content (>90% of total fatty acids) via gas chromatography with flame ionization detection (GC-FID) .
Data Contradiction Analysis
Q. How can researchers reconcile conflicting data on this compound’s solubility in aqueous vs. lipid-rich buffers?
- Methodological Answer: Solubility discrepancies may arise from buffer composition (e.g., PBS vs. serum-containing media). To address this:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
